Tmv-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tmv-IN-2 is a compound derived from the Tobacco mosaic virus (TMV), a positive-sense single-stranded RNA virus that infects a wide range of plants, especially tobacco and other members of the family Solanaceae . TMV was the first virus to be discovered and has been extensively studied for its unique properties and applications in various fields .

Vorbereitungsmethoden

The preparation of Tmv-IN-2 involves the creation of cDNA clones of TMV, from which infectious transcripts can be generated in vitro with T7 RNA polymerase . The procedure includes virion purification, viral RNA extraction, reverse transcription, PCR amplification of genomic cDNA fragments, generation of a full-length cDNA clone under the control of a T7 promoter, in vitro transcription, and infectivity testing . Additionally, TMV can be used as a robust biological scaffold for organic/inorganic modification owing to its anisotropic structure and chemically addressable amino acid residues on both the exterior and interior .

Analyse Chemischer Reaktionen

Tmv-IN-2 undergoes various chemical modifications, including bioconjugation chemistry and CuAAC (click) chemistry . These modifications enable functional changes while maintaining the morphological and structural integrity of the TMV particles . Common reagents used in these reactions include diazonium coupling agents for surface-exposed tyrosine residues and traditional amide coupling reactions for surface-exposed glutamic acid residues . Major products formed from these reactions include TMV hybrid materials with enhanced properties for various applications .

Wissenschaftliche Forschungsanwendungen

Tmv-IN-2 has a wide range of scientific research applications. It has been used in the development of vaccines, such as a candidate TMV epitope display vaccine against SARS-CoV-2 . The TMV coat protein has also been utilized in bioimaging, drug delivery, tissue engineering, and biosensing . Additionally, TMV-based nanoparticles have been explored for their potential in energy storage, light harvesting systems, and magnetic resonance imaging contrast enhancement .

Wirkmechanismus

The mechanism of action of Tmv-IN-2 involves its interaction with the TMV coat protein. Studies have shown that certain compounds can bind to the TMV coat protein with high affinity, forming hydrogen bonds with specific amino acid residues . This binding can inhibit the infective ability of TMV by breaking the integrity of TMV particles . Additionally, TMV particles can be chemically modified to enhance their functional properties while maintaining their structural integrity .

Vergleich Mit ähnlichen Verbindungen

Tmv-IN-2 can be compared with other anti-TMV compounds, such as isoindolin-1-ones and indole alkaloid derivatives . Isoindolin-1-ones have shown significant anti-TMV activities, with some compounds exhibiting higher inhibition rates than the positive control . Indole alkaloid derivatives from Aspergillus versicolor have also demonstrated potent antiviral activities against TMV, including inactivation, protective, and curative effects . These compounds share similar mechanisms of action, such as binding to the TMV coat protein and disrupting viral particles .

Conclusion

This compound is a versatile compound derived from the Tobacco mosaic virus with a wide range of applications in scientific research Its unique properties and ability to undergo various chemical modifications make it a valuable tool in fields such as virology, molecular biology, and nanotechnology

Eigenschaften

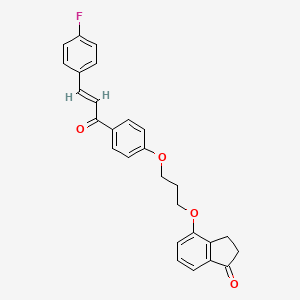

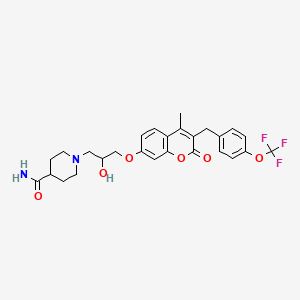

Molekularformel |

C27H23FO4 |

|---|---|

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

4-[3-[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C27H23FO4/c28-21-10-5-19(6-11-21)7-15-25(29)20-8-12-22(13-9-20)31-17-2-18-32-27-4-1-3-23-24(27)14-16-26(23)30/h1,3-13,15H,2,14,16-18H2/b15-7+ |

InChI-Schlüssel |

QCKQLQMZWZKJGO-VIZOYTHASA-N |

Isomerische SMILES |

C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)F |

Kanonische SMILES |

C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)C=CC4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)

![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)

![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)

![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)

![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)

![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)